3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine
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Overview
Description
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine is a bicyclic amine compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol . This compound is part of the azabicyclo family, which is known for its interesting biological activities and applications in various fields of research .
Mechanism of Action
Target of Action
The primary target of 3-Isopropyl-3-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 3-Isopropyl-3-azabicyclo[32The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[321]octane architecture .
Biochemical Pathways
The specific biochemical pathways affected by 3-Isopropyl-3-azabicyclo[32The compound is part of the tropane alkaloids family, which are known to interact with various biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Isopropyl-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to have various biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Isopropyl-3-azabicyclo[321]octan-8-amine is not specified in the search results
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine typically involves the construction of the azabicyclo scaffold through cycloaddition reactions. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . The reaction conditions often involve the use of chiral catalysts to achieve high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group may lead to the formation of nitroso or nitro compounds, while reduction may yield secondary or tertiary amines.
Scientific Research Applications
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine has several applications in scientific research, including:
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine can be compared with other similar compounds in the azabicyclo family, such as:
3-Methyl-3-azabicyclo[3.2.1]octan-8-amine: This compound has a similar structure but with a methyl group instead of an isopropyl group.
3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine: This compound has a benzyl group instead of an isopropyl group, which may affect its biological activity.
3-Phenethyl-3-azabicyclo[3.2.1]octan-8-ol: This compound has a phenethyl group and an alcohol functional group, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-7(2)12-5-8-3-4-9(6-12)10(8)11/h7-10H,3-6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYSXJBPBGOXED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CCC(C1)C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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